(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a pyridine ring, which collectively contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction typically produces alkanes .
Scientific Research Applications
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which (5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. This interaction can lead to the formation of boronate esters, which are key intermediates in many chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (6-Morpholino-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- (5-(Trifluoromethyl)pyridin-3-yl)boronic acid
Uniqueness
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C12H15BF3NO2 |
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Molecular Weight |
273.06 g/mol |
IUPAC Name |
[5-cyclohexyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)11-10(8-4-2-1-3-5-8)6-9(7-17-11)13(18)19/h6-8,18-19H,1-5H2 |
InChI Key |
XIMFOWHZWSGSNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C2CCCCC2)(O)O |
Origin of Product |
United States |
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